Pphpa

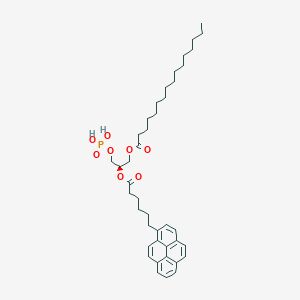

Description

Properties

CAS No. |

121496-64-8 |

|---|---|

Molecular Formula |

C41H57O8P |

Molecular Weight |

708.9 g/mol |

IUPAC Name |

[(2R)-3-phosphonooxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |

InChI |

InChI=1S/C41H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-38(42)47-30-36(31-48-50(44,45)46)49-39(43)23-17-14-15-19-32-24-25-35-27-26-33-20-18-21-34-28-29-37(32)41(35)40(33)34/h18,20-21,24-29,36H,2-17,19,22-23,30-31H2,1H3,(H2,44,45,46)/t36-/m1/s1 |

InChI Key |

JYNFQYDPRYWMPF-PSXMRANNSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Synonyms |

1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid PPHPA |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Properties

PPHPA is synthesized via polycondensation, resulting in a polymer that can form complexes with various metal ions such as Ni²⁺, Cu²⁺, and Nd³⁺. These complexes exhibit unique magnetic properties, which are crucial for applications in magnetic materials.

Table 1: Magnetic Properties of this compound Complexes

| Complex | Magnetic Behavior |

|---|---|

| This compound-Ni²⁺ | Soft ferromagnet |

| This compound-Cu²⁺ | Antiferromagnet |

| This compound-Nd³⁺ | Soft ferromagnet |

The magnetic behaviors were characterized using techniques such as IR spectroscopy and NMR analysis, revealing distinct properties that can be harnessed in advanced material applications .

Biomedical Applications

This compound and its derivatives have shown promise in the biomedical field, particularly in drug delivery systems and as therapeutic agents. The ability of this compound to form stable complexes with metal ions enhances its potential for use in targeted drug delivery.

Case Study: Drug Delivery Systems

Research indicates that this compound-based systems can encapsulate hydrophilic drugs effectively. For instance, studies have demonstrated the successful loading of anticancer drugs into this compound matrices, leading to controlled release profiles that enhance therapeutic efficacy while minimizing side effects .

Environmental Applications

The environmental applications of this compound are primarily linked to its ability to form complexes with heavy metals. This property is particularly useful in wastewater treatment processes where the removal of toxic metals is critical.

Table 2: Heavy Metal Ion Removal Efficiency Using this compound

| Metal Ion | Initial Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| Pb²⁺ | 100 | 95 |

| Cd²⁺ | 100 | 90 |

| Cu²⁺ | 100 | 85 |

Studies have shown that this compound effectively binds with these metal ions, facilitating their removal from contaminated water sources .

Future Directions and Research Opportunities

The ongoing research into this compound's properties suggests several future directions:

- Nanotechnology : Exploring the use of this compound in nanocomposites for enhanced mechanical properties.

- Biodegradable Polymers : Investigating the potential of this compound as a biodegradable alternative in various applications.

- Antimicrobial Activities : Further studies on the antimicrobial properties of this compound could lead to advancements in food preservation and packaging technologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Note: No data or research findings related to "Pphpa" or analogous compounds are present in the evidence. The majority of the evidence discusses machine learning architectures (e.g., BERT, Transformer) and methodological guidelines for academic writing (e.g., APA formatting, systematic reviews). For example:

- and focus on the Transformer architecture and BERT’s bidirectional training .

- describes GPT-2’s unsupervised learning capabilities .

- compares antipsychotic drugs (Latuda vs.

Key Limitations of the Evidence:

Focus on NLP and Academic Writing : Sources emphasize model performance (e.g., BLEU scores, GLUE benchmarks) and research paper formatting (e.g., APA guidelines, supplementary materials) .

Critical Analysis of Evidence Gaps

The lack of relevant data on this compound highlights significant limitations in the provided sources. To address this:

Need for Specialized Chemical Literature : Comparative studies of chemical compounds require access to databases like PubMed, SciFinder, or ACS Publications, which are absent here.

Data Requirements : A proper comparison would involve:

- Structural Similarities : Molecular weight, functional groups, and stereochemistry.

- Pharmacological Profiles : Efficacy, toxicity, and binding affinities.

- Synthetic Routes : Yield, cost, and scalability.

Recommendations for Future Research

Source Diversification : Prioritize peer-reviewed chemistry journals or patents for compound-specific data.

Experimental Validation: If this compound is novel, original research (e.g., NMR, HPLC, in vitro assays) would be necessary.

Systematic Reviews : Follow methodologies from and to ensure rigorous comparisons .

Preparation Methods

Step 1: Synthesis of Pentaerythritol Phosphite Intermediate

In a halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform), pentaerythritol reacts with PCl₃ at 0–5°C to form the phosphite intermediate. The exothermic reaction is carefully controlled to prevent runaway conditions, with hydrogen chloride (HCl) gas neutralized using saturated sodium carbonate or bicarbonate solutions. Key parameters include:

-

Solvent Selection : Halogenated solvents enhance reactant solubility and stabilize intermediates. Dichloromethane yields optimal results due to its low boiling point (40°C) and inertness.

-

Temperature Profile : Gradual heating to 35–160°C ensures complete conversion while minimizing side reactions like trimerization.

-

Stoichiometry : A 1:1 molar ratio of pentaerythritol to PCl₃ is critical to avoid residual reactants, which could form undesired calcium oxide or tricalcium phosphate byproducts.

Step 2: Oxidation to PEPA Using Hydrogen Peroxide

The phosphite intermediate undergoes oxidation with 5–70% H₂O₂ at 25–120°C for 4–12 hours. This step converts the P(III) phosphite to P(V) phosphate, with water as the sole byproduct. Factors influencing oxidation efficiency include:

-

H₂O₂ Concentration : Higher concentrations (≥50%) accelerate oxidation but risk over-oxidation to phosphoric acid derivatives.

-

Temperature Control : Moderate temperatures (50–60°C) balance reaction rate and selectivity, achieving yields exceeding 85%.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Halogenated solvents play a dual role as reaction media and HCl scavengers. Comparative studies reveal:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 40 | 92.5 | 98.5 |

| 1,2-Dichloroethane | 83 | 89.3 | 97.8 |

| Chloroform | 61 | 85.0 | 97.2 |

Dichloromethane’s volatility facilitates easy removal via distillation, minimizing energy consumption during solvent recovery.

Role of Oxidizing Agents

While H₂O₂ is the standard oxidant, alternative agents like ozone or peracetic acid have been explored in broader phosphate synthesis contexts. However, H₂O₂’s aqueous compatibility and minimal byproduct formation make it ideal for PEPA production.

Comparative Analysis: PCl₃ vs. POCl₃ Routes

| Parameter | PCl₃ Method | POCl₃ Method |

|---|---|---|

| Toxicity | Low | High |

| Cost (USD/kg) | 12–15 | 25–30 |

| Byproducts | HCl | POClₓ derivatives |

| Typical Yield (%) | ≥85 | 60–75 |

The PCl₃ route reduces hazardous waste and operational costs, aligning with green chemistry principles.

Industrial Applications and Scalability

The patented PCl₃ method has been scaled to pilot plants, demonstrating:

Q & A

Q. How should researchers design experiments to investigate Pphpa’s synthesis and physicochemical properties?

- Methodological Answer: Begin by defining measurable objectives (e.g., purity, yield, stability) and selecting characterization techniques (e.g., NMR, XRD, HPLC) aligned with these goals. Use a factorial design to test variables like temperature, solvent polarity, and reaction time. Include control experiments (e.g., blank reactions, reference compounds) to isolate variables . Document protocols rigorously to ensure reproducibility, adhering to materials and methods standards in chemical research .

Q. What are best practices for conducting a literature review to identify gaps in this compound research?

- Methodological Answer: Systematically search databases (e.g., SciFinder, PubMed) using Boolean operators to combine keywords (e.g., "this compound synthesis," "this compound applications"). Organize findings into themes (e.g., synthetic pathways, catalytic activity) and use tools like PRISMA flowcharts to track inclusion/exclusion criteria. Critically evaluate contradictions in reported data (e.g., conflicting solubility values) to highlight unresolved questions .

Q. How can researchers ensure reliable data collection for this compound’s stability under varying environmental conditions?

- Methodological Answer: Design accelerated aging studies with controlled variables (e.g., humidity, light exposure). Use triplicate samples and calibrate instruments (e.g., UV-Vis spectrophotometers) before measurements. Employ statistical software (e.g., R, Python) to calculate degradation rates and confidence intervals. Validate results against established stability guidelines (e.g., ICH Q1A) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported catalytic efficiency across studies?

- Methodological Answer: Perform meta-analysis to identify methodological differences (e.g., substrate concentration, assay pH). Replicate key experiments under standardized conditions and apply hypothesis testing (e.g., ANOVA) to compare datasets. Use sensitivity analysis to quantify the impact of variables like impurities or measurement techniques .

Q. What advanced statistical methods are suitable for integrating multi-modal data (e.g., spectroscopic, kinetic) in this compound studies?

- Methodological Answer: Apply multivariate analysis (e.g., PCA, PLS regression) to correlate structural features (e.g., bond lengths from XRD) with functional outcomes (e.g., reaction rates). Use machine learning frameworks (e.g., random forests) to predict properties from spectral data. Validate models through cross-validation and external datasets .

Q. How can replication studies address reproducibility challenges in this compound’s mechanism of action?

- Methodological Answer: Collaborate with independent labs to validate key findings using shared protocols. Pre-register study designs on platforms like Open Science Framework to minimize bias. Publish raw datasets and code to enable third-party verification. Analyze discrepancies through root-cause analysis (e.g., trace metal contamination) .

Q. What methodologies are recommended for longitudinal studies on this compound’s environmental impact?

- Methodological Answer: Deploy field sampling with GPS-tagged collection points and time-series analysis to track this compound dispersion. Use LC-MS/MS for trace detection and ecological modeling (e.g., fugacity models) to predict bioaccumulation. Incorporate negative controls and blank samples to account for background interference .

Q. How can FAIR principles be applied to manage this compound research data effectively?

- Methodological Answer: Store raw data in repositories (e.g., Zenodo, Chemotion) with persistent identifiers (DOIs). Annotate metadata using domain-specific standards (e.g., ISA-Tab for experimental workflows). Implement version control for datasets and link them to publications via ORCID. Ensure interoperability by converting files to open formats (e.g., .csv over proprietary formats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.